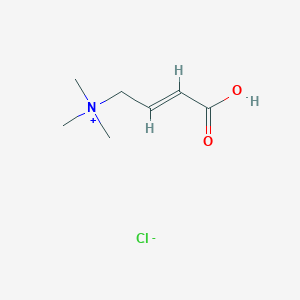
(3-羧基烯丙基)三甲铵氯化物
描述
“(3-Carboxyallyl)trimethylammonium chloride” is a chemical compound . It is also known by other names such as “Crotonobetaine hydrochloride” and "Levocarnitine impurity A" .
Synthesis Analysis
The synthesis of compounds similar to “(3-Carboxyallyl)trimethylammonium chloride” has been reported in the literature. For instance, cationic copolymers of butylacrylate (BA) and [3- (methacryloylamino)-propyl]trimethylammonium chloride (MAPTAC) were synthesized by free-radical-solution polymerization in methanol and ethanol .Molecular Structure Analysis
The molecular formula of “(3-Carboxyallyl)trimethylammonium chloride” is C7H14ClNO2 . The IUPAC name is [ ( E )-3-carboxyprop-2-enyl]-trimethylazanium;chloride . The molecular weight is 179.64 g/mol .Chemical Reactions Analysis
“(3-Carboxyallyl)trimethylammonium chloride” is likely to participate in various chemical reactions. For instance, trialkylammonium salts, which are structurally similar to “(3-Carboxyallyl)trimethylammonium chloride”, are known to display dual reactivity through both the aryl group and the N -methyl groups .Physical And Chemical Properties Analysis
“(3-Carboxyallyl)trimethylammonium chloride” is a synthetic carnitine related compound used as a transporter substrate in the cloning and sequencing of human carnitine transporter 2 (CT2) .科学研究应用
植物生长物质
(2-氯乙基)三甲铵氯化物,一种与(3-羧基烯丙基)三甲铵氯化物在结构上相关的化合物,已因其对植物生长的影响而被研究。研究表明,包括(2-氯乙基)三甲铵氯化物在内的这类化合物可以显着影响小麦的生长模式,其特征是高度降低和茎直径增加。这些影响与赤霉素(另一种植物生长物质)产生的影响明显相反(Tolbert, 1960)。
药物研究
(3-羧基烯丙基)三甲铵氯化物的衍生物已被合成用于药代动力学研究。具体而言,与(3-羧基烯丙基)三甲铵氯化物在结构上相关的化合物的[14C]标记形式被开发出来,作为一种潜在的软骨靶向抗风湿药。这一创新有助于探索药物在生物系统中的行为(Giraud et al., 2000)。
纺织工业应用
在纺织应用中,与(3-羧基烯丙基)三甲铵氯化物密切相关的N-(3-氯-2-羟丙基)三甲铵氯化物等化合物已被用于改性淀粉和纤维素。这些改性化合物已显示出优异的性能,可用作施胶剂和絮凝剂,表明它们在增强纺织加工和废水处理方面的潜力(Hebeish et al., 2010)。
分子结构研究
对三甲铵氯化物气相分子结构的研究提供了与(3-羧基烯丙基)三甲铵氯化物密切相关的分子中的离子特性和键长的见解。此类研究对于理解这些化合物的物理和化学性质至关重要(Legon & Rego, 1989)。
基因传递研究
与(3-羧基烯丙基)三甲铵氯化物在结构上相似的化合物已被合成,以用于基因转移。烷基酰基肉碱酯,类似于(3-羧基烯丙基)三甲铵氯化物的结构,已显示出作为基因传递的生物相容阳离子脂质的希望,表明在基因治疗领域具有重要的应用(Wang et al., 1998)。
安全和危害
属性
IUPAC Name |
[(E)-3-carboxyprop-2-enyl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-8(2,3)6-4-5-7(9)10;/h4-5H,6H2,1-3H3;1H/b5-4+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKNFWRLBQXPFL-FXRZFVDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC=CC(=O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)C/C=C/C(=O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Carboxyallyl)trimethylammonium chloride | |
CAS RN |
6538-82-5, 144205-67-4 | |
| Record name | Crotonobetaine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006538825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Crotonobetaine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144205674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6538-82-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CROTONOBETAINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7E9C9R1UY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Benzo[a]pyrene-7,8-oxide](/img/structure/B196083.png)
![9-Hydroxybenzo[a]pyrene](/img/structure/B196084.png)


